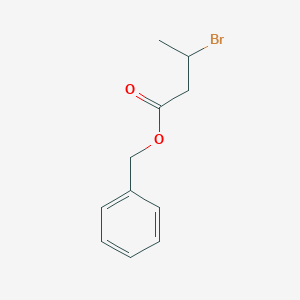

Benzyl 3-bromobutanoate

Description

Significance and Research Context of Halogenated Esters in Synthetic Chemistry

Halogenated esters are a class of organic compounds that have long been recognized for their value as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of a halogen atom, such as bromine or chlorine, introduces a reactive handle that can be readily displaced by a variety of nucleophiles, or participate in a range of coupling reactions. This reactivity makes them crucial precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.

The ester functionality, on the other hand, is relatively stable under many reaction conditions, yet can be readily hydrolyzed or transformed into other functional groups, such as carboxylic acids, amides, or alcohols, at a later stage in a synthetic sequence. This dual functionality of a reactive halogen and a modifiable ester group within the same molecule makes halogenated esters powerful tools for molecular construction.

Overview of Brominated Butanoates in Organic Transformations

Within the broader class of halogenated esters, brominated butanoates are of particular interest due to the favorable reactivity of the carbon-bromine bond. The position of the bromine atom on the butanoate chain significantly influences the types of transformations the molecule can undergo. For instance, α-bromobutanoates are common substrates in reactions like the Reformatsky reaction and are potent alkylating agents.

In the case of Benzyl (B1604629) 3-bromobutanoate, the bromine atom is in the β-position relative to the carbonyl group. This positioning makes it susceptible to elimination reactions to form α,β-unsaturated esters, a valuable class of compounds in their own right, known to participate in Michael additions and other conjugate additions. Furthermore, the bromine at the 3-position can be substituted by various nucleophiles to introduce new functionalities at that specific location.

A common synthetic route to a related compound, Benzyl 4-bromobutanoate, involves the reaction of 4-bromobutyric acid with thionyl chloride to form the acyl chloride, followed by esterification with benzyl alcohol in the presence of a base like triethylamine. A similar and logical pathway can be envisioned for the synthesis of Benzyl 3-bromobutanoate, starting from 3-bromobutanoic acid.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-Bromobutanoic acid | Thionyl chloride | - | 3-Bromobutanoyl chloride |

| 3-Bromobutanoyl chloride | Benzyl alcohol | Triethylamine | This compound |

Interactive Data Table: Plausible Synthesis of this compound

Research Trajectories for this compound in Contemporary Organic Synthesis

The future research applications of this compound are likely to capitalize on its bifunctional nature. One significant area of exploration is in the synthesis of chiral molecules. The carbon atom bearing the bromine in this compound is a stereocenter. The development of stereoselective methods to synthesize either the (R) or (S) enantiomer of this compound would open up avenues for its use in asymmetric synthesis.

Chemo-enzymatic methods, which utilize enzymes for highly selective transformations, are a promising approach. For instance, the enzymatic resolution of racemic 3-bromobutanoic acid, followed by esterification to the benzyl ester, could provide access to enantiomerically pure this compound. google.comnih.gov Such chiral building blocks are highly sought after in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

Furthermore, the strategic position of the bromine atom allows for its participation in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex carbon skeletons. The benzyl ester group also serves as a useful protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis, a mild deprotection method that is compatible with a wide range of other functional groups. These features position this compound as a valuable intermediate for the synthesis of natural products and other biologically active molecules.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 1202041-28-8 |

| Appearance | Likely a liquid |

| Boiling Point | Not definitively reported, but expected to be >200°C at atmospheric pressure |

| Solubility | Likely soluble in common organic solvents |

Interactive Data Table: Physicochemical Properties of this compound bldpharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

benzyl 3-bromobutanoate |

InChI |

InChI=1S/C11H13BrO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

GEHAVDYCROKZKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Bromobutanoate and Its Analogs

Direct Esterification and Bromination Approaches

Direct methods for synthesizing Benzyl (B1604629) 3-bromobutanoate involve either the formation of the ester bond from a pre-brominated acid or the bromination of a pre-formed benzyl ester. These approaches are often favored for their straightforward nature.

Esterification of 3-bromobutanoic Acid with Benzyl Alcohol

The direct esterification of 3-bromobutanoic acid with benzyl alcohol represents a fundamental approach to obtaining Benzyl 3-bromobutanoate. This reaction typically requires a catalyst to facilitate the condensation between the carboxylic acid and the alcohol. Common catalysts include strong mineral acids like sulfuric acid or organocatalysts. For instance, niobium(V) chloride (NbCl5) has been demonstrated as an effective reagent for the direct esterification of various carboxylic acids with benzyl alcohol at room temperature. nih.gov While a direct synthesis of this compound using this specific method is not explicitly detailed in the provided search results, the general principle of esterifying a carboxylic acid with benzyl alcohol is well-established. nih.govgeniusjournals.orgresearchgate.netnih.govresearchgate.net

The general reaction can be represented as:

3-bromobutanoic acid + benzyl alcohol → this compound + water

The efficiency of this reaction can be influenced by factors such as the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product side.

Bromination of Benzyl Butanoate at the C3 Position

An alternative direct approach involves the regioselective bromination of benzyl butanoate at the C3 position. This method relies on the selective substitution of a hydrogen atom with a bromine atom on the third carbon of the butanoate chain. Radical bromination is a common strategy for this type of transformation. cecri.res.in

The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a radical chain mechanism. libretexts.org The stability of the resulting secondary radical at the C3 position makes this position susceptible to bromination. N-Bromosuccinimide (NBS) is a frequently used reagent for such benzylic and allylic brominations as it provides a low, constant concentration of bromine, which helps to minimize side reactions. chemistrysteps.commasterorganicchemistry.comresearchgate.net The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl4), although less toxic alternatives such as 1,2-dichlorobenzene (B45396) are also effective. researchgate.net

The general scheme for this reaction is:

Benzyl butanoate + Br• → C3-radical + HBr C3-radical + Br2 → this compound + Br•

This method's success hinges on the ability to control the regioselectivity of the bromination, favoring the C3 position over other possible sites on the molecule. cecri.res.inmdpi.com

Precursor-Based Synthesis Strategies

More intricate syntheses of this compound and its analogs often involve the construction of the target molecule from precursor compounds that already contain some of the required structural features.

Utilization of 4-Halogenated Ethyl Butyrates as Synthetic Intermediates

While the direct use of 4-halogenated ethyl butyrates for the synthesis of this compound is not explicitly described, the concept of using halogenated ester precursors is a valid synthetic strategy. For example, a process for preparing enantiomerically pure (S)- or (R)-4-halo-3-hydroxybutyrates involves the asymmetric hydrogenation of 4-halo-3-oxobutyrates. google.com These hydroxybutyrates could potentially be converted to the corresponding 3-bromobutyrates.

A related example is the synthesis of Benzyl 4-bromobutanoate from 4-bromobutyric acid and benzyl alcohol. This demonstrates the principle of using a halogenated butyric acid derivative to form the corresponding benzyl ester. Although this example pertains to the 4-bromo isomer, a similar approach could theoretically be applied to the 3-bromo isomer.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 4-bromobutyric acid | thionyl chloride | benzyl alcohol | Benzyl 4-bromobutanoate |

This table is based on a described synthesis of Benzyl 4-bromobutanoate and illustrates a potential pathway for its 3-bromo isomer.

Multistep Convergent and Divergent Syntheses

Complex organic molecules, including analogs of this compound, are often synthesized using convergent or divergent strategies. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then joined together in the final steps. A divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.govnih.govresearchgate.net

While a specific convergent or divergent synthesis for this compound is not detailed in the search results, these strategies are widely applied in organic synthesis to build molecular diversity. nih.govresearchgate.net For example, a divergent approach could start from a key intermediate that allows for the introduction of different substituents on the butanoate backbone or the benzyl group, leading to a library of this compound analogs.

Catalytic and Stereoselective Synthesis of this compound Derivatives

The development of catalytic and stereoselective methods is crucial for the efficient and precise synthesis of specific isomers of this compound derivatives. This is particularly important when the biological activity of a compound is dependent on its stereochemistry.

Catalytic approaches can enhance reaction rates and yields. For instance, various catalysts have been employed for esterification reactions, including anion exchange resins and metal complexes. geniusjournals.org Copper(I)-catalyzed esterification has been shown to be effective for preparing benzyl esters from benzyl halides and carboxylic acids. researchgate.net

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Asymmetric synthesis methods are employed to achieve this goal. For example, asymmetric hydrogenation of prochiral ketones is a powerful tool for creating chiral alcohols, which could be precursors to chiral 3-bromobutanoates. mdpi.com Similarly, asymmetric epoxidation and dihydroxylation reactions can introduce chirality into a molecule, which can then be further functionalized. capes.gov.brinformahealthcare.com The synthesis of optically active α,β-dibenzyl-α-hydroxy-γ-butyrolactone from L-(+)-arabinose demonstrates a stereoselective synthesis of a related complex molecule. nih.gov While a direct catalytic, stereoselective synthesis of this compound is not explicitly described, the principles of asymmetric catalysis are well-established and could be applied to this target molecule. mdpi.comcapes.gov.brresearchgate.net

| Precursor | Reaction Type | Key Feature |

| 4-halo-3-oxobutyrates | Asymmetric hydrogenation | Enantiomerically pure 4-halo-3-hydroxybutyrates google.com |

| Prochiral ketones | Asymmetric hydrogenation | Chiral alcohols mdpi.com |

| Alkenes | Asymmetric dihydroxylation | Chiral diols capes.gov.br |

This table highlights examples of catalytic asymmetric reactions that could be adapted for the stereoselective synthesis of this compound precursors.

Chiral Auxiliaries and Ligand-Mediated Approaches

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of molecules like this compound. numberanalytics.comnumberanalytics.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively, after which it is removed to yield the desired chiral product. numberanalytics.com

One common approach involves the asymmetric alkylation of an enolate derived from a carboxylic acid that is covalently bonded to a chiral auxiliary. For the synthesis of a β-bromo ester, a key intermediate would be a chiral 3-bromobutanoic acid, which can then be esterified with benzyl alcohol. Camphor-derived chiral auxiliaries, such as those based on bornyl sulfonamides, have been explored for their effectiveness in directing stereoselective reactions due to their rigid bicyclic structure. umich.edu For instance, an acrylate (B77674) ester of a camphor-derived auxiliary can undergo a Morita-Baylis-Hillman reaction, demonstrating the potential of these auxiliaries to control stereochemistry in related transformations. umich.edu

Another widely used class of chiral auxiliaries are the Evans-type oxazolidinones. These are effective in controlling the stereochemistry of enolate alkylations. While not directly demonstrated for 3-bromobutanoic acid, the synthesis of structurally similar compounds, such as chiral γ-hydroxybutenolides, has been achieved with high stereoselectivity using related amine-catalyzed epimerization of chiral intermediates. researchgate.net The principles of these reactions can be extended to the synthesis of chiral 3-bromobutanoic acid.

Ligand-mediated approaches often involve the use of a chiral ligand in conjunction with a metal catalyst to achieve enantioselectivity. For instance, the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester is a common strategy. In a related synthesis, the large-scale production of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid was achieved through the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to ethyl crotonate, using (R)-BINAP as the chiral ligand. orgsyn.org This method resulted in high yield and excellent enantioselectivity, and the resulting chiral butanoic acid derivative could then be hydrolyzed to the free acid. orgsyn.org A similar strategy could be envisioned for the synthesis of chiral 3-bromobutanoic acid, followed by benzylation.

Enzymatic and Biocatalytic Syntheses of Enantiopure Intermediates

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiopure intermediates required for producing chiral this compound. rsc.org These methods often rely on the remarkable stereoselectivity of enzymes, such as lipases and esterases, to resolve racemic mixtures or to perform asymmetric transformations.

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, lipase-catalyzed resolution of racemic alcohols or esters can provide access to enantiomerically pure compounds. In the context of this compound, a racemic mixture of 3-bromobutanoic acid or its simple alkyl ester could be subjected to enzymatic resolution. Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia, are frequently used for the enantioselective hydrolysis of esters or the enantioselective esterification of acids. polimi.itnih.gov For example, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) (PCL) has been shown to yield the (R)-ester and the (S)-acid with high enantiomeric excess. nih.gov This highlights the potential for resolving a racemic precursor to this compound.

Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone. The synthesis of enantiopure (R)-3-hydroxybutanoic acid and its analogs can be achieved through the bioreduction of the corresponding β-keto esters using yeast or isolated ketoreductase enzymes. nih.gov The resulting chiral hydroxy acid can then be converted to the corresponding bromo derivative, for example, through a substitution reaction, before esterification with benzyl alcohol. A greener synthesis of (S)-3-aminobutanoic acid has been developed, which involves an enzymatic resolution step using Candida antarctica lipase B in a solvent-free process, achieving an excellent enantiomeric excess of 99%. rsc.org This demonstrates the efficiency of enzymatic methods in producing chiral butanoic acid derivatives.

Furthermore, enzymatic bromination is an emerging field that could offer a direct route to chiral bromo-compounds. While the direct enzymatic bromination of a butanoate precursor is not yet widely established, the development of halogenases for selective halogenation reactions is an active area of research. nih.gov

Comparison and Optimization of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, scale of production, and adherence to green chemistry principles. A comparative analysis of different methodologies is crucial for optimizing the synthesis in a laboratory setting.

Yield, Purity, and Scalability Considerations in Laboratory Synthesis

In a laboratory context, the yield, purity, and scalability of a synthetic route are paramount. The direct esterification of 3-bromobutanoic acid with benzyl alcohol is a straightforward approach. This can be achieved using classic methods such as Fischer esterification with an acid catalyst, or by activating the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with benzyl alcohol. However, these methods may require significant purification to remove byproducts and unreacted starting materials.

For instance, a convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine and methyl triflate, which activates the benzyl group for transfer to a carboxylic acid. beilstein-journals.org This method has been shown to be effective for a range of substrates, although its application to 3-bromobutanoic acid would need specific optimization.

When considering scalability, direct esterification methods are often preferred due to their simplicity. However, for enantiomerically pure products, the scalability of chiral auxiliary-based methods can be limited by the cost and recovery of the auxiliary. Ligand-mediated catalytic reactions, on the other hand, can be more scalable as only a small amount of the chiral ligand and catalyst is required. The large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, a related compound, was successfully demonstrated using a rhodium/BINAP catalytic system, yielding the product in 73% yield after crystallization. orgsyn.org

Enzymatic resolutions also offer good scalability. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, which can be cost-effective on a larger scale. For example, the lipase-catalyzed resolution of an ester precursor to the heart rate-reducing agent ivabradine (B130884) was successfully performed on a gram scale under mild conditions. polimi.it

Below is a table comparing potential synthetic routes to this compound with respect to yield, purity, and scalability.

| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Purity Considerations | Scalability |

| Direct Esterification (Racemic) | 3-Bromobutanoic acid, Benzyl alcohol, Acid catalyst | Moderate to High | Requires purification from excess reagents and byproducts. | Good |

| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliary (e.g., Evans oxazolidinone), Alkylating agent, Benzyl alcohol | Moderate | High diastereomeric purity often achievable, requires removal of auxiliary. | Moderate, limited by auxiliary cost and recovery. |

| Ligand-Mediated Asymmetric Synthesis | Chiral ligand (e.g., BINAP), Metal catalyst, Prochiral starting material, Benzyl alcohol | Moderate to High | High enantiomeric purity achievable. | Good, catalyst loading is low. |

| Enzymatic Resolution | Racemic 3-bromobutanoic acid ester, Lipase (e.g., CALB) | ~50% for each enantiomer | High enantiomeric purity achievable for both resolved ester and remaining acid. | Good, especially with immobilized enzymes. |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency.

One of the key principles of green chemistry is the use of catalytic reactions over stoichiometric ones. The synthesis of benzyl esters can be made greener by employing catalysts that can be used in small amounts and recycled. For example, the use of solid acid catalysts or recyclable ionic liquids for esterification reactions can be a greener alternative to traditional mineral acids. researchgate.netscilit.com A study on the synthesis of benzyl acetate (B1210297) demonstrated the use of an ionic liquid, [EMIM][HSO4], as a recyclable catalyst, achieving high conversion over several cycles. researchgate.netscilit.com

The use of safer solvents is another important aspect. Traditional organic synthesis often employs volatile and hazardous solvents. Water is the ideal green solvent, and enzymatic reactions are often performed in aqueous media, which aligns well with green chemistry principles. rsc.org For reactions that require organic solvents, the choice of solvent should be guided by its environmental impact.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred. The asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester, as seen in the synthesis of a related chiral butanoic acid, has good atom economy. orgsyn.org In contrast, reactions that use protecting groups or chiral auxiliaries can have lower atom economy due to the need to add and remove these groups.

Biocatalysis, as discussed in section 2.3.2, is inherently a green technology. Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. rsc.org

The following table summarizes the application of green chemistry principles to different synthetic strategies for this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Example |

| Catalysis | Use of recyclable catalysts for esterification or asymmetric synthesis. | Employing solid acid catalysts, ionic liquids, or reusable enzyme catalysts. polimi.itresearchgate.netscilit.com |

| Atom Economy | Favoring addition reactions over substitution or elimination reactions. | Asymmetric conjugate addition to an α,β-unsaturated ester. orgsyn.org |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents; minimizing the use of hazardous reagents. | Performing enzymatic resolutions in aqueous buffer. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many enzymatic reactions proceed under mild conditions. polimi.it |

| Use of Renewable Feedstocks | Starting from bio-based materials. | While not directly applicable to the core structure, the use of bio-derived solvents or reagents can be considered. |

| Reduce Derivatives | Avoiding the use of protecting groups or temporary modifications. | Direct catalytic asymmetric synthesis is preferable to routes involving chiral auxiliaries that need to be attached and removed. |

Reactivity and Reaction Mechanisms of Benzyl 3 Bromobutanoate

Nucleophilic Substitution Reactions

The carbon-bromine bond in Benzyl (B1604629) 3-bromobutanoate is susceptible to cleavage by nucleophiles. The reaction's pathway is highly dependent on the reaction conditions and the nature of the nucleophile.

The secondary nature of the carbon bearing the bromine atom allows for competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.

SN2 Pathway: A strong, sterically unhindered nucleophile will favor the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The reaction proceeds with an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the SN1 pathway is more likely. This mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The stability of the carbocation is a crucial factor; in this case, it is a secondary carbocation with some potential for hyperconjugation.

The choice between these two pathways can be influenced by several factors, as detailed in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Substrate | Secondary, Tertiary | Primary, Secondary |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group | Good leaving group |

It is important to note that for secondary halides like Benzyl 3-bromobutanoate, a mixture of products from both SN1 and SN2 reactions is common, often accompanied by elimination byproducts (E1 and E2).

The structure of this compound allows for the possibility of intramolecular reactions. One such pathway is an intramolecular cyclization where the carbonyl oxygen of the ester group acts as an internal nucleophile. Under conditions that favor nucleophilic substitution, particularly those that might promote an SN1-like character, the carbonyl oxygen can attack the electrophilic carbon bearing the bromine.

This intramolecular attack would result in the formation of a cyclic oxonium ion intermediate. Subsequent reaction with a nucleophile or solvent could lead to the formation of various heterocyclic structures. For instance, if water is present, it could lead to the hydrolysis of the ester and the formation of a lactone, specifically β-butyrolactone, and benzyl alcohol. The feasibility of this pathway is dependent on the conformational flexibility of the molecule that allows the carbonyl oxygen to approach the reactive carbon center. Such intramolecular cyclizations are often facilitated by the use of a non-nucleophilic base to promote the reaction.

Radical Reactions and Radical Chain Processes

While the primary reactivity at the C-Br bond is ionic, the benzylic position (the CH₂ group of the benzyl ester) is susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. khanacademy.orgmasterorganicchemistry.com

Radical reactions are chain reactions that proceed through initiation, propagation, and termination steps.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide or the bromine molecule (Br₂), using heat or UV light. masterorganicchemistry.com This generates the initial radical species needed to start the chain reaction.

Initiator → 2 R•

Propagation: The propagation phase consists of a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. In the case of this compound, a radical (R•) can abstract a hydrogen atom from the benzylic position, which is the weakest C-H bond in the molecule. This is due to the resonance stabilization of the resulting benzyl-type radical. khanacademy.orgmasterorganicchemistry.com

C₆H₅CH₂OOC(CH₂)₂Br + R• → C₆H₅C•HOOC(CH₂)₂Br + RH

The newly formed benzylic radical can then react with a halogen source, like Br₂, to form the brominated product and regenerate the bromine radical. C₆H₅C•HOOC(CH₂)₂Br + Br₂ → C₆H₅CH(Br)OOC(CH₂)₂Br + Br•

The benzyl radical is stabilized by delocalizing the unpaired electron over the aromatic ring, making the benzylic C-H bonds significantly weaker than other C-H bonds in the molecule. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is a specific reagent used for the selective radical bromination of allylic and benzylic positions. khanacademy.orgmasterorganicchemistry.com Its primary role is to provide a low, constant concentration of elemental bromine (Br₂) during the reaction.

The reaction is initiated by a small amount of HBr, which reacts with NBS to produce Br₂. The Br₂ is then homolytically cleaved by light or a radical initiator to start the chain reaction. The key advantage of using NBS is that it maintains a very low concentration of Br• and Br₂. This low concentration favors the desired radical substitution at the benzylic position and suppresses competing ionic reactions, such as the addition of bromine to the aromatic ring. masterorganicchemistry.com

The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively introduce a bromine atom at the benzylic carbon of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can serve as an electrophilic site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, such as palladium, nickel, or iron. chemrxiv.orgnih.govnih.gov

Various metal-catalyzed cross-coupling reactions could be applied to this compound. For instance, in a Suzuki coupling, a palladium catalyst could be used to couple the molecule with an organoboron compound. Similarly, a Heck reaction could potentially couple it with an alkene.

Recent research has also highlighted iron-catalyzed cross-couplings of sp³ hybridized halides with nucleophiles like thiols and alcohols. chemrxiv.org Furthermore, palladium-catalyzed reactions of benzyl bromides with lithium acetylides have been shown to be highly efficient for forming benzylic acetylenes. nih.gov Nickel-catalyzed electrochemical methods have also been developed for the cross-coupling of benzylic trifluoroborates with aryl halides, which proceeds through a radical transmetalation mechanism. nih.gov These examples suggest that this compound could be a viable substrate for a range of modern cross-coupling methodologies.

The table below summarizes some potential metal-catalyzed cross-coupling reactions involving a C(sp³)-Br bond, which would be applicable to this compound.

| Reaction Name | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C bond formation |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C bond formation |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N bond formation |

| Iron-Catalyzed Coupling | Iron | Thiol/Alcohol | C-S/C-O bond formation chemrxiv.org |

| Palladium-Catalyzed Alkynylation | Palladium | Lithium acetylide | C-C bond formation nih.gov |

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Nickel- and Cobalt-Catalyzed Cross-Electrophile Coupling

Cross-electrophile coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, as they involve the direct coupling of two different electrophiles in the presence of a reducing agent. nih.govwisc.edu Nickel and cobalt catalysts have proven particularly effective in mediating these transformations, especially for the formation of C(sp²)–C(sp³) bonds, which are prevalent in many natural products and pharmaceuticals. nih.gov

Nickel-catalyzed cross-electrophile couplings often proceed via radical intermediates. sci-hub.se These reactions can be used for the deoxygenative cross-coupling of benzyl alcohols with aryl bromides, affording diarylmethanes under mild conditions. sci-hub.se The direct functionalization of alcohols is also achievable through a dynamic kinetic cross-coupling approach, where a nickel catalyst facilitates the reaction of in situ formed benzyl oxalates with aryl electrophiles. dicp.ac.cnutexas.edu This method is notable for its broad substrate scope and tolerance of numerous functional groups. dicp.ac.cnutexas.edu

A dual catalytic system employing both a nickel and a cobalt co-catalyst has been developed for the cross-electrophile coupling of aryl halides and alkyl halides. nih.gov In this system, the nickel catalyst is proposed to activate the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.gov This dual approach allows for rational optimization for different substrate classes by simply adjusting the catalyst loadings. nih.gov For instance, the coupling of aryl bromides and iodides with alkyl bromides, iodides, and benzyl chlorides can be achieved with the same catalysts under similar conditions but with different optimal catalyst loadings. nih.gov

Cobalt catalysis is also effective on its own for certain cross-electrophile couplings. A cobalt phthalocyanine (B1677752) (Co(Pc)) co-catalyst has been shown to be effective for coupling substrates that are not prone to homolysis, reacting with electrophiles via an SN2 mechanism. rsc.org Cobalt complexes can also catalyze the asymmetric cross-coupling of fluorinated secondary benzyl bromides with aryl zincates, demonstrating high functional group tolerance. nih.gov Furthermore, low-coordinate cobalt/pyrox complexes have been developed as electrocatalysts for the selective carboxylation of benzyl halides with CO₂, converting them to the corresponding phenylacetic acids with high selectivity over undesired homocoupling. researchgate.net

The general principle behind these reactions involves the generation of reactive intermediates from the two electrophiles, which then combine to form the new C-C bond. The specific mechanism can vary depending on the catalysts and substrates used, but often involves radical pathways or distinct activation steps for each electrophile by the different metal catalysts. nih.govsci-hub.se

Table 2: Nickel- and Cobalt-Catalyzed Cross-Electrophile Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Reference |

| Benzyl Alcohols + Aryl Bromides | Nickel catalyst | Diarylmethanes | sci-hub.se |

| Benzyl Alcohols + Aryl Electrophiles | Nickel catalyst | Diarylmethanes | dicp.ac.cnutexas.edu |

| Aryl Halides + Alkyl Halides | Ni catalyst, Co co-catalyst | Aryl-Alkyl coupled products | nih.gov |

| Benzyl Mesylates + Aryl Halides | (bpy)Ni and Co(Pc) | Diarylmethanes | rsc.org |

| Fluorinated Benzyl Bromides + Aryl Zincates | Cobalt catalyst | Fluorinated diarylmethanes | nih.gov |

| Benzyl Halides + CO₂ | Cobalt/pyrox electrocatalysts | Phenylacetic acids | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanism of Oxidative Addition and Reductive Elimination in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental elementary steps in many transition metal-catalyzed reactions, including those involving this compound. ufrgs.brnih.gov These two processes are the forward and reverse of the same general transformation, where bonds are broken and formed at the metal center, leading to changes in its oxidation state, electron count, and coordination number. ufrgs.br

Oxidative Addition

In oxidative addition, a metal complex with a relatively low oxidation state reacts with a substrate, breaking a bond within the substrate and forming two new bonds between the metal and fragments of the substrate. ufrgs.bryoutube.com This process results in an increase in the metal's formal oxidation state, coordination number, and electron count, typically by two units. ufrgs.br For a substrate A-B, the metal M inserts into the A-B bond to form an M(A)(B) complex. ufrgs.br

Several mechanistic pathways can be operative for oxidative addition:

Concerted Mechanism: This pathway is common for non-polar substrates like H-H, C-H, and Si-H bonds. libretexts.org The reaction proceeds through a three-centered transition state where the substrate coordinates to the metal, followed by cleavage of the bond and formation of the new metal-ligand bonds. youtube.comlibretexts.org

Sₙ2-type Mechanism: This pathway is typical for polarized substrates such as alkyl, acyl, and benzyl halides. libretexts.org The metal center acts as a nucleophile, attacking the less electronegative atom of the substrate and displacing the more electronegative atom as a leaving group. libretexts.org This mechanism often proceeds with inversion of stereochemistry at the carbon center.

Radical Mechanism: This pathway involves radical intermediates and can be initiated by impurities. libretexts.org

Ionic Mechanism: This pathway is common for the addition of hydrogen halides and involves the sequential addition of the proton (H⁺) and the halide anion (X⁻) to the metal center. libretexts.org

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. nih.gov In this process, two ligands attached to the metal center couple and are eliminated from the metal's coordination sphere, forming a new bond between them. nih.gov This results in a decrease in the metal's formal oxidation state, coordination number, and electron count, typically by two units. ufrgs.br

In the context of palladium-catalyzed coupling reactions, the catalytic cycle typically involves the oxidative addition of an organic halide (like this compound) to a Pd(0) center to form a Pd(II) intermediate. youtube.com This is followed by a step such as transmetalation or reaction with a nucleophile. The cycle concludes with reductive elimination from the Pd(II) complex to form the C-C coupled product and regenerate the Pd(0) catalyst. youtube.com

Electrophilic and Carbanion-Mediated Reactions

Carbanions are highly reactive intermediates characterized by a carbon atom with a lone pair of electrons and a negative charge. numberanalytics.com They are potent nucleophiles and play a crucial role in a wide array of organic reactions, particularly in the formation of new carbon-carbon bonds. siue.edu

Formation of Carbanions:

Carbanions can be generated through several methods:

Deprotonation: This involves the removal of a proton from a carbon atom using a strong base. numberanalytics.com The acidity of the C-H bond is a key factor, and substrates with adjacent electron-withdrawing groups are more readily deprotonated.

Metal-Halogen Exchange: An organometallic reagent, such as an organolithium or Grignard reagent, can exchange its metal atom for a halogen on an organic substrate, resulting in the formation of a new organometallic species, which is effectively a carbanion. numberanalytics.com

Reductive Cleavage: The cleavage of a carbon-heteroatom bond through reduction can also generate a carbanionic species. numberanalytics.com

From Styrenes: A more recent method involves the copper-catalyzed hydroboration of styrenes followed by a sterically-induced cleavage of the resulting carbon-boron bond with a bulky base like potassium tert-butoxide to generate benzyl anion equivalents. nih.gov

In the context of this compound, a carbanion could potentially be formed at the carbon bearing the bromine atom through reductive dehalogenation. This process involves the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of a carbanion and a bromide ion.

Reactivity of Carbanions:

The reactivity of carbanions is influenced by several factors:

Hybridization and Geometry: The hybridization of the carbanionic carbon (sp³, sp², or sp) affects its geometry and reactivity. numberanalytics.com sp³ hybridized carbanions typically have a tetrahedral geometry and are highly reactive due to steric hindrance and the availability of the lone pair for nucleophilic attack. numberanalytics.com

Substitution Pattern: Electron-withdrawing groups attached to the carbanionic carbon can stabilize the negative charge through inductive or resonance effects, thereby reducing its reactivity. numberanalytics.com Conversely, electron-donating groups destabilize the carbanion.

Solvent: The choice of solvent can significantly impact carbanion reactivity. Polar aprotic solvents can enhance reactivity by solvating the counterion and increasing the "nakedness" of the carbanion. numberanalytics.com

Counterion: The nature of the counterion associated with the carbanion affects the degree of ion pairing. Tightly bound counterions can reduce the nucleophilicity of the carbanion. numberanalytics.com

Carbanions derived from halogenated esters can undergo a variety of reactions, including nucleophilic substitution and addition to electrophiles. For example, the carbanion formed from the reduction of this compound could react with electrophiles like carbon dioxide in electrocarboxylation reactions. researchgate.net

The stability of α-halocarbanions is an interesting case. Halogens can stabilize carbanions in the order Br > Cl > F. siue.edu However, α-fluorocarbanions can experience destabilization due to I-π repulsion between the fluorine and the carbanionic center, which is maximized in a planar geometry. siue.edu This leads to pyramidal structures with high inversion barriers for fluorinated carbanions. siue.edu

Electrocarboxylation is an electrochemical process that involves the fixation of carbon dioxide into an organic substrate to form a carboxylic acid. nih.gov This method is attractive from a sustainability perspective as it can utilize renewable electricity and an abundant C1 source (CO₂). acs.org

For organic halides like this compound, the electrocarboxylation process typically occurs at the cathode and can proceed through different mechanistic pathways. researchgate.net The specific pathway often depends on the relative reduction potentials of the organic halide and carbon dioxide. researchgate.net

General Mechanism for Organic Halides:

When the reduction potential of the organic halide is less negative than that of CO₂, the organic halide is preferentially reduced at the cathode. researchgate.netresearchgate.net The generally accepted mechanism involves the following steps:

Electron Transfer and C-X Bond Cleavage: The organic halide (R-X) undergoes a one- or two-electron reduction at the cathode. This can be a concerted process or a stepwise process involving the formation of a radical anion intermediate (R-X•⁻) which then fragments to a radical (R•) and a halide anion (X⁻). Further reduction of the radical (R•) yields a carbanion (R⁻). acs.orgnih.gov

Nucleophilic Attack on CO₂: The electrochemically generated carbanion (R⁻), being a strong nucleophile, attacks the electrophilic carbon of carbon dioxide to form a carboxylate anion (RCOO⁻). researchgate.netnih.gov

Protonation: Subsequent workup, typically involving acidification, protonates the carboxylate anion to yield the final carboxylic acid product (RCOOH).

Factors Influencing Electrocarboxylation:

Electrode Material: The choice of cathode material is crucial for the efficiency and selectivity of the reaction. Silver and platinum cathodes have been reported to give high carboxylation selectivity for alkyl halides. nih.gov Mesoporous silver has also been shown to be an effective electrocatalyst. researchgate.net

Anode: The reaction can be conducted with either a sacrificial anode (e.g., magnesium or aluminum) or an inert anode (e.g., platinum or carbon). nih.gov Sacrificial anodes are often used in undivided cells and can lead to high current densities at lower potentials. nih.gov

Solvent: The electrolyte solvent can have a significant impact on the selectivity of the reaction. acs.org A primary side reaction in the electrocarboxylation of organic halides is hydrogenolysis (reduction of the C-X bond to a C-H bond). acs.org Mechanistic studies have shown that the hydrogen atom in the hydrogenolysis product often comes from the aprotic solvent itself, through deprotonation by the carbanionic intermediate. acs.orgnih.gov

Redox Mediators: The use of redox mediators can allow the reaction to be carried out at a less negative cathodic potential, which can improve energy efficiency and selectivity. nih.gov

For benzyl halides, electrocarboxylation has been investigated, and it is generally believed to proceed via the formation of a carbanion intermediate followed by reaction with CO₂. researchgate.netnih.gov Studies have also explored the use of first-row transition metal complexes as electrocatalysts for the carboxylation of benzyl chloride, where the addition of MgBr₂ was found to be crucial for the formation of the carboxylate product, likely by stabilizing the carboxylate intermediate. nih.gov

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule containing multiple functional groups. Regioselectivity, on the other hand, pertains to the preference for bond formation at one position over another. Both are critical considerations in the synthesis of complex molecules from multifunctional starting materials like this compound.

Chemoselectivity:

This compound possesses several reactive sites: the benzylic position, the ester carbonyl group, and the carbon-bromine bond. The outcome of a reaction will depend on the reagents and conditions employed, which can be tuned to favor reaction at a specific site.

Reactions at the C-Br Bond: As discussed previously, the carbon-bromine bond is susceptible to a variety of transformations. Palladium-, nickel-, and cobalt-catalyzed cross-coupling reactions can selectively form new carbon-carbon bonds at this position. nih.govnih.gov Similarly, electrocarboxylation can introduce a carboxylic acid group at the C-3 position by targeting the C-Br bond. researchgate.net The functional group tolerance of many modern catalytic systems is a key advantage, allowing for selective reactions at the C-Br bond without affecting the ester or benzyl groups. nih.govdicp.ac.cnnih.gov

Reactions at the Ester Carbonyl: The ester group can undergo typical carbonyl chemistry, such as hydrolysis, transesterification, or reduction. However, under the conditions of many cross-coupling reactions, the ester functionality often remains intact.

Reactions involving the Benzyl Group: The benzyl group can also participate in reactions. For instance, in debenzylative cross-coupling reactions, the benzyl group is cleaved. organic-chemistry.org

The ability to achieve high chemoselectivity is a hallmark of well-designed synthetic methods. For example, in the nickel-catalyzed deoxygenative cross-coupling of benzyl alcohols with aryl bromides, a variety of reactive functional groups are tolerated, demonstrating the high chemoselectivity of the system. sci-hub.se

Regioselectivity:

Regioselectivity becomes a key issue when a reaction can potentially occur at multiple similar positions. In the case of this compound, a primary regiochemical question arises in reactions that could involve either the C-Br bond or C-H bonds at other positions.

For instance, in deprotonation reactions, the presence of the electron-withdrawing ester group will significantly acidify the protons at the C-2 position (α to the carbonyl). A strong, non-nucleophilic base would likely deprotonate at this position to form an enolate. This enolate could then participate in subsequent reactions. The protons at the C-4 position are less acidic, and the benzylic protons are also a potential site for deprotonation, although generally less acidic than the α-carbonyl protons.

In palladium-catalyzed α-arylation of esters, the reaction is directed to the position alpha to the carbonyl group. organic-chemistry.orgresearchgate.net This is a highly regioselective process.

The regioselectivity of a reaction can often be controlled by the choice of catalyst and reaction conditions. For example, in the arylation of ketones with two enolizable positions, selective arylation can be achieved under specific conditions. organic-chemistry.org

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of a bromine atom and a benzyl (B1604629) ester group makes benzyl 3-bromobutanoate a versatile precursor for a variety of complex organic molecules. These functional groups provide handles for chemists to introduce new functionalities and build intricate molecular frameworks.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. uou.ac.inwikipedia.org this compound and similar bromoesters are instrumental in the synthesis of these important structures. researchgate.net For instance, the bromine atom can be displaced by a nucleophile in an intramolecular reaction to form a new ring. This strategy is employed in the synthesis of various heterocyclic systems.

One notable application is in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. nih.govencyclopedia.pub The reaction of imines with ketenes or enolates derived from esters like this compound can lead to the formation of the four-membered β-lactam ring. organic-chemistry.orggoogle.com While specific examples using this compound itself are not extensively detailed in the provided results, the general principle of using haloesters in such cyclization reactions is well-established. organic-chemistry.orggoogle.com

Furthermore, this compound can serve as a precursor for pyrrolidines, five-membered nitrogen-containing heterocycles found in many biologically active compounds. nih.govrsc.org The synthesis can involve a tandem amination/cyclization sequence where an amine displaces the bromide, followed by an intramolecular reaction to form the pyrrolidine (B122466) ring. nih.govresearchgate.net

Intermediacy in the Synthesis of Nitrogen-Containing Scaffolds

The reactivity of the carbon-bromine bond in this compound makes it an excellent electrophile for reactions with nitrogen-based nucleophiles. This property is exploited in the construction of various nitrogen-containing scaffolds.

A primary application is the synthesis of β-amino esters through nucleophilic substitution of the bromine atom by an amine. For example, the reaction of ethyl 3-bromobutanoate with benzylamine (B48309) is a known method to produce ethyl 3-(benzylamino)butanoate. This transformation introduces a nitrogen atom into the butanoate backbone, creating a valuable intermediate for further synthetic manipulations. These β-amino esters can then be used to build more complex nitrogenous molecules.

Protective Group Chemistry

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is where protecting groups come into play.

Utility of the Benzyl Ester Moiety in Protecting Carboxylic Acids

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. vaia.comlibretexts.orgwikipedia.org Carboxylic acids are acidic and can interfere with a variety of reactions, particularly those involving strong bases or nucleophiles. By converting the carboxylic acid to a benzyl ester, its acidic proton is removed, and its reactivity is masked. cem.com Benzyl esters are widely used because they are stable under many reaction conditions, including those that are acidic or basic to a certain extent. libretexts.orgwikipedia.org The formation of benzyl esters can be achieved by reacting the carboxylic acid with benzyl chloride or benzyl bromide. vaia.com

Selective Deprotection Strategies of Benzyl Esters

A crucial aspect of any protecting group is its ability to be removed cleanly and selectively under mild conditions once its protective role is complete. Benzyl esters are particularly favored because they can be deprotected through several methods, offering flexibility in a synthetic route.

The most common method for cleaving benzyl esters is catalytic hydrogenolysis . commonorganicchemistry.comthalesnano.com This involves reacting the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. vaia.comcommonorganicchemistry.com This reaction is highly efficient and typically proceeds under mild conditions, yielding the carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, is another effective method for benzyl ester deprotection. tandfonline.comrsc.org

Other deprotection methods include:

Acidic or Basic Hydrolysis: While benzyl esters are relatively stable, they can be hydrolyzed under strong acidic or basic conditions, although this method is less common due to its harshness. libretexts.orgwikipedia.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers, and similar principles can apply to benzyl esters under specific conditions. organic-chemistry.org

Reductive Cleavage: In some cases, reducing agents other than catalytic hydrogenation can be employed. researchgate.net

The ability to selectively remove a benzyl ester in the presence of other protecting groups is a key advantage. For example, benzyl esters can often be cleaved by hydrogenolysis without affecting other protecting groups like tert-butyl (Boc) esters or p-methoxybenzyl (PMB) ethers under specific conditions. vaia.comnih.gov Conversely, conditions can be chosen to selectively remove a PMB ether in the presence of a benzyl ether. colab.ws

Precursor for Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral amines and their derivatives are crucial building blocks in this field. sigmaaldrich.com

This compound, being a racemic mixture, can be used as a starting material to generate chiral molecules. One approach involves reacting the racemic bromoester with a chiral amine. This can lead to a diastereomeric mixture of products that can potentially be separated.

More significantly, derivatives of butanoates are used in the synthesis of chiral building blocks for complex molecules like alkaloids. rsc.org For instance, the asymmetric reduction of related unsaturated esters can yield chiral products. researchgate.net While direct asymmetric transformations of this compound are not extensively documented in the provided search results, its structure lends itself to being a substrate in stereoselective reactions. For example, nucleophilic substitution reactions on the chiral center (C3) could potentially be controlled using chiral catalysts or reagents to favor the formation of one enantiomer over the other, leading to valuable chiral intermediates. nih.gov

Synthesis of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate and Related Chiral Intermediates

The creation of chiral amino acids and their derivatives is fundamental to medicinal chemistry and peptide synthesis. While this compound can be conceptualized as a precursor for certain amino butanoates, the synthesis of more complex targets like Benzyl (S)-3-(Boc-amino)-4-bromobutanoate typically follows more intricate pathways. The target molecule itself, which features a bromine atom at the C-4 position and a protected amine at the C-3 position, is a valuable chiral building block for synthesizing modified peptides and other bioactive molecules.

The synthesis of such chiral intermediates often starts from readily available chiral pool materials, like amino acids, to establish the stereocenter. For instance, the synthesis of a related compound, benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate, utilizes precursors such as (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate or N-tert-butyloxycarbonyl-O-tosyl-L-homoserine benzyl ester. lookchem.com In these routes, the chirality is sourced from L-homoserine or a related derivative, and the bromine is introduced by converting a hydroxyl group.

However, the fundamental reactivity of 3-bromobutanoate esters demonstrates their utility in synthesizing simpler amino butanoates. In an analogous reaction, ethyl 3-bromobutanoate undergoes nucleophilic substitution with benzylamine to form ethyl 3-(benzylamino)butanoate. This type of SN2 reaction showcases how the C-Br bond at the 3-position is targeted by amine nucleophiles to forge a new carbon-nitrogen bond, a key step in the assembly of amino acid frameworks.

Table 1: Synthesis of Chiral Intermediates from Bromo-Ester Precursors

| Precursor | Reagent(s) | Product | Application/Significance |

| (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | Brominating Agent | Benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate | Precursor for non-canonical amino acids lookchem.com |

| N-tert-butyloxycarbonyl-O-tosyl-L-homoserine benzyl ester | Source of Bromide | Benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate | Building block for peptide modifications lookchem.com |

| Ethyl 3-bromobutanoate | Benzylamine, Triethylamine | Ethyl 3-(benzylamino)butanoate | Model reaction for C-N bond formation |

Stereoselective Introduction of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis, yet it is crucial for creating many complex natural products and pharmaceuticals. nih.gov Methods that can install these centers with high stereocontrol are of paramount importance. This compound can serve as an electrophile in alkylation reactions designed to create such stereocenters.

The general strategy involves the reaction of a prochiral enolate or a similar carbanion with an electrophile. For a quaternary center to be formed, the nucleophilic carbon must already be disubstituted. In a palladium-catalyzed enantioselective decarboxylative allylic alkylation, for example, α-benzyl cyanoacetates have been used to generate chiral acyclic quaternary carbon stereocenters. rsc.org

While specific literature examples detailing the use of this compound for this purpose are specialized, the principle can be illustrated by the asymmetric borylalkylation of terminal alkynes. In a nickel-catalyzed three-component cross-coupling, terminal alkynes react with a diboron (B99234) reagent and a prochiral alkyl electrophile, such as tert-butyl 2-bromobutyrate, to generate enantioenriched alkenyl esters bearing an α-stereogenic center with high levels of regio-, stereo-, and enantioselectivity. dicp.ac.cn This demonstrates the utility of α-bromo carbonyl compounds in creating stereocenters. A similar approach, using a chiral auxiliary or catalyst, could theoretically be applied with this compound to alkylate a suitable disubstituted nucleophile, thereby constructing a quaternary stereocenter stereoselectively. The choice of catalyst and chiral ligands is critical for controlling the facial selectivity of the electrophile addition, leading to the desired enantiomer. acs.org

Table 2: Conceptual Reaction for Quaternary Stereocenter Formation

| Nucleophile (Example) | Electrophile | Catalyst/Conditions (Conceptual) | Product Type |

| Disubstituted enolate | This compound | Chiral Palladium or Nickel Catalyst, Chiral Ligand | Butanoate derivative with quaternary stereocenter at α- or β-position to the enolate carbonyl |

| Organocuprate | This compound | Low Temperature, Aprotic Solvent | Alkylated product with new C-C bond |

Contributions to Radiopharmaceutical Synthesis and Tracer Development

Radiopharmaceuticals, particularly those for Positron Emission Tomography (PET), are crucial for modern medical diagnostics, enabling non-invasive imaging of biological processes in vivo. nih.gov The synthesis of PET tracers often involves the late-stage introduction of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), onto a complex precursor molecule.

Benzyl bromoalkanoates, including this compound and its isomers, are useful as precursors in the multi-step synthesis of these complex targeting molecules. nih.gov The benzyl group serves as a convenient protecting group for the carboxylic acid, which can be removed under mild conditions (e.g., catalytic hydrogenation) that are compatible with sensitive functional groups elsewhere in the molecule. The bromine atom provides a reactive handle for alkylation reactions to build the carbon skeleton of the final tracer precursor.

For example, in the development of new PET tracers targeting the prostate-specific membrane antigen (PSMA), a key synthetic intermediate was prepared starting from 4-bromobutyric acid, which was first protected as its benzyl ester, benzyl 4-bromobutanoate . nih.gov This intermediate was then used in a nucleophilic substitution reaction to append the butanoate linker to a chelating agent. After further synthetic steps, the benzyl group was removed by hydrogenolysis to yield the carboxylic acid precursor, which was then coupled to the PSMA-targeting glutamate (B1630785) moiety. nih.gov This general strategy highlights the role of benzyl bromoalkanoates in providing a stable yet readily cleavable protected acid and a reactive site for linker attachment during the synthesis of complex biomolecules destined for radiolabeling. nih.govlumiprobe.comresearchgate.net

Table 3: Role of Bromoalkanoate Esters in Radiopharmaceutical Precursor Synthesis

| Radiopharmaceutical Target (Example) | Precursor Building Block | Role of Building Block | Radionuclide |

| PSMA-617 Derivatives | Benzyl 4-bromobutanoate | Provides a four-carbon linker via alkylation and a readily deprotected carboxyl group. nih.gov | ¹⁸F |

| Substance P₁₋₇ Peptidomimetics | Benzyl chloride (used to form benzylcarbamate) | Serves as a key structural component of the final tracer. nih.gov | ¹¹C |

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Benzyl (B1604629) 3-bromobutanoate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of Benzyl 3-bromobutanoate is anticipated to exhibit distinct signals corresponding to the protons of the benzyl and 3-bromobutanoate moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.3 and 7.5 ppm, as a multiplet. The benzylic methylene (B1212753) protons (CH₂), being adjacent to both an oxygen atom and the phenyl ring, would likely resonate as a singlet at approximately δ 5.1-5.3 ppm.

In the butanoate portion of the molecule, the proton on the carbon bearing the bromine atom (CHBr) is expected to be a multiplet in the range of δ 4.3-4.5 ppm due to coupling with the adjacent methylene and methyl protons. The methylene protons (CH₂) adjacent to the ester carbonyl group are predicted to appear as a doublet of doublets around δ 2.8-3.0 ppm. The terminal methyl protons (CH₃) would likely be observed as a doublet at approximately δ 1.8-2.0 ppm, coupling with the methine proton.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Benzylic (CH₂) | 5.1 - 5.3 | Singlet |

| Methine (CHBr) | 4.3 - 4.5 | Multiplet |

| Methylene (CH₂) | 2.8 - 3.0 | Doublet of Doublets |

| Methyl (CH₃) | 1.8 - 2.0 | Doublet |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in this compound giving a distinct resonance. The carbonyl carbon of the ester group is expected to have the most downfield shift, typically in the range of δ 170-172 ppm. The aromatic carbons of the benzyl group would appear between δ 128 and 136 ppm. rsc.org The benzylic carbon (CH₂) is anticipated to resonate around δ 67 ppm. rsc.org

For the butanoate chain, the carbon attached to the bromine atom (CHBr) is predicted to be in the region of δ 45-50 ppm. The methylene carbon (CH₂) adjacent to the carbonyl group would likely appear at approximately δ 40-45 ppm, and the terminal methyl carbon (CH₃) is expected at around δ 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 172 |

| Aromatic (C₆H₅) | 128 - 136 |

| Benzylic (CH₂) | ~67 |

| Methine (CHBr) | 45 - 50 |

| Methylene (CH₂) | 40 - 45 |

| Methyl (CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Conformational and Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the methine proton (CHBr) and the adjacent methylene (CH₂) and methyl (CH₃) protons, confirming the structure of the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon and the aromatic protons to their respective aromatic carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would be expected between the benzylic protons and the ester carbonyl carbon, as well as between the protons on the butanoate chain and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net For example, NOESY could reveal spatial proximity between the benzylic protons and the protons on the butanoate chain, helping to define the preferred orientation of the ester group.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester would likely appear in the region of 1100-1300 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1100 - 1300 |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

| C-Br | 500 - 600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations of the benzyl group are expected to produce strong signals in the Raman spectrum, typically in the regions of 1600-1585 cm⁻¹ and 1000 cm⁻¹. The C-Br stretching vibration is also expected to be Raman active. While the carbonyl (C=O) stretch is observable in Raman, it is typically weaker than in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The precise mass measurement distinguishes the compound from others with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₃BrO₂), the expected monoisotopic mass can be calculated with high precision. This technique is critical for unequivocally verifying the identity of the synthesized compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₁H₁₃⁷⁹BrO₂ + H]⁺ | 257.0172 |

| [C₁₁H₁₃⁸¹BrO₂ + H]⁺ | 259.0151 |

| [C₁₁H₁₃⁷⁹BrO₂ + Na]⁺ | 279.0001 |

| [C₁₁H₁₃⁸¹BrO₂ + Na]⁺ | 280.9980 |

Note: The presence of bromine (Br) isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic isotopic pattern for bromine-containing ions, which is a key signature in the mass spectrum.

The fragmentation of this compound in the mass spectrometer typically proceeds through several key pathways. Common fragmentation patterns for benzyl esters include the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway involves the loss of the bromine atom.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

| [C₁₁H₁₃BrO₂]⁺ | Molecular Ion | 256 |

| [C₇H₇]⁺ | Benzyl/Tropylium Cation | 91 |

| [C₄H₆BrO₂]⁺ | Butanoyl portion after benzyl loss | 165 |

| [C₁₁H₁₃O₂]⁺ | Loss of Bromine | 177 |

| [C₄H₇O]⁺ | Acylium ion | 71 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions of the benzene (B151609) ring within the benzyl group. Aromatic systems exhibit characteristic absorptions in the UV region.

The benzyl group in this compound is expected to show a strong absorption band around 250-270 nm, which is characteristic of the π → π* transitions of the benzene ring. The presence of the ester group and the bromine atom may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The absorption spectrum of the benzyl cation, a potential transient species, has been observed to have a strong band at approximately 303 nm. rsc.org

Table 3: Typical UV-Vis Absorption Data for Aromatic Compounds

| Chromophore | Transition | Typical λmax (nm) |

| Benzene Ring | π → π* (E₂-band) | ~204 |

| Benzene Ring | π → π* (B-band) | ~255 |

| Benzyl Group | π → π* | ~260-270 |

Note: The exact λmax and molar absorptivity (ε) for this compound would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. The choice of technique depends on the scale and purpose of the analysis.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds like this compound. researchgate.net In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity determination. GC-MS analysis provides both chromatographic separation and mass spectrometric identification of the compound and any impurities present. researchgate.netjocpr.comjmchemsci.comgcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be a common method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov The separation is based on the compound's polarity. A UV detector is typically used for detection, leveraging the UV absorbance of the benzyl group.

Table 4: General Chromatographic Conditions for Analysis of Benzyl Esters

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) |

These chromatographic techniques are essential for ensuring the purity of this compound, which is critical for its subsequent use in research and synthesis. They allow for the detection and quantification of starting materials, byproducts, and any degradation products.

Computational Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for geometry optimization and the prediction of vibrational spectra. semanticscholar.orgresearchgate.net For Benzyl (B1604629) 3-bromobutanoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G, can predict the most stable three-dimensional arrangement of its atoms (optimized geometry) and the energies of its molecular vibrations. scirp.org

The optimized geometry reveals the precise bond lengths and angles that minimize the molecule's energy. These parameters are crucial for understanding its steric and electronic properties.

Table 1: Predicted Geometrical Parameters of Benzyl 3-bromobutanoate

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O | 1.21 Å |

| C-O (Ester) | 1.34 Å | |

| O-CH₂ (Benzyl) | 1.45 Å | |

| C-Br | 1.97 Å | |

| C-C (Aromatic) | 1.39 Å (avg.) | |

| Bond Angles | O=C-O | 124.5° |

| C-O-CH₂ | 116.0° |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. theaic.orgnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. scirp.org The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. theaic.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Butanoate Chain | 2980 - 2890 |

| C=O Stretch | Ester Carbonyl | ~1735 |

| C-O Stretch | Ester | 1250 - 1100 |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net